molecular formula C13H18O3 B3315396 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene CAS No. 951893-02-0

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene

Cat. No. B3315396
CAS RN: 951893-02-0
M. Wt: 222.28 g/mol
InChI Key: MJYYQQNNHGCZNV-UHFFFAOYSA-N
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Description

“2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene” is a chemical compound that is part of a group of compounds known as phenylethylamines . It is related to a compound known as “METHYL 3- (2- (3,4,5-TRIMETHOXYPHENYL)ETHYL)-4-ISOTHIAZOLECARBOXYLATE” which has a molecular weight of 337.398 .


Synthesis Analysis

The synthesis of this compound can be complex and involves several steps. One method involves the use of 3,4,5-trimethoxybenzaldehyde, which is prepared from 3,4,5-trimethoxybenzanilide . The aldehyde is then condensed with nitroethane to yield 1- (3,4,5-trimethoxyphenyl)-2-nitropropene .

Scientific Research Applications

Synthesis and Chemical Applications

Research in the field of organic synthesis often focuses on developing practical and environmentally benign methods for preparing complex molecules. For example, Gu et al. (2009) developed a practical pilot-scale method for the preparation of 5,5′-Methylene-bis(benzotriazole), a compound used in metal passivators and light-sensitive materials, demonstrating an efficient and green chemistry approach (Gu, Yu, Zhang, & Xu, 2009).

Food Science

In food science, the production and breakdown pathways of branched aldehydes, which are significant flavor compounds in various food products, are extensively studied. Smit, Engels, & Smit (2009) reviewed the metabolic conversions, microbial, and food composition influences on the formation of these compounds (Smit, Engels, & Smit, 2009).

Ethylene Perception in Horticulture

The role of 1-methylcyclopropene (1-MCP) in inhibiting ethylene perception, thereby improving the maintenance of product quality in fruits and vegetables, is a subject of extensive research. Watkins (2006) explored the commercial adoption and potential of 1-MCP across various horticultural products, highlighting both its strengths and limitations (Watkins, 2006).

Alzheimer's Disease Research

In medical research, amyloid imaging ligands such as [18F]FDDNP and 11C-PIB have been studied for their potential in early detection and understanding of Alzheimer's disease. Nordberg (2007) discussed the breakthroughs in PET amyloid imaging techniques, which could significantly impact the evaluation of new antiamyloid therapies (Nordberg, 2007).

Material Science

In material science, the versatile properties of benzene-1,3,5-tricarboxamide (BTA) have been harnessed for applications ranging from nanotechnology to polymer processing. Cantekin, de Greef, & Palmans (2012) reviewed the adaptable nature of BTAs, underlining their significance across various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)6-10-7-11(14-3)13(16-5)12(8-10)15-4/h7-8H,1,6H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYYQQNNHGCZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214500
Record name Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951893-02-0
Record name Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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